Liver Allograft Rejection: 3,4-DAA vs. 1-MT
In a rat orthotopic liver allograft model, 3,4-DAA treatment (200 mg/kg/day) significantly decreased serum alanine aminotransferase (ALT) levels compared to control, while treatment with the IDO inhibitor 1-methyltryptophan (1-MT) produced the opposite effect, increasing ALT levels [1]. This direct head-to-head comparison demonstrates that 3,4-DAA and 1-MT exert functionally antagonistic outcomes on liver graft injury, precluding any assumption of class interchangeability.
| Evidence Dimension | Serum ALT level change (liver injury marker) in allograft rejection |
|---|---|
| Target Compound Data | Significant decrease vs. control (p-value not specified; qualitative direction from publication) |
| Comparator Or Baseline | 1-Methyltryptophan (1-MT; 200 mg/kg/day) led to opposite effect (ALT increase) |
| Quantified Difference | Opposite directional effect (decrease vs. increase) |
| Conditions | Rat orthotopic liver allograft model (Dark Agouti donor to Lewis recipient); 200 mg/kg/day oral 3,4-DAA or 1-MT |
Why This Matters
This demonstrates that 3,4-DAA is not a generic IDO pathway modulator; its functional outcome is opposite to that of 1-MT, directly impacting experimental design and procurement decisions for allograft studies.
- [1] Sun QF, Ding JG, Sheng JF, et al. Novel action of 3,4-DAA ameliorating acute liver allograft injury. Cell Biochem Funct. 2011;29(8):673-678. doi:10.1002/cbf.1805 View Source
